molecular formula C12H9NO5S B2599454 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934155-49-4

5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B2599454
CAS No.: 934155-49-4
M. Wt: 279.27
InChI Key: IVIPBUFLZPQQJL-UHFFFAOYSA-N
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Description

5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid: is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a nitrophenoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with 2-nitrophenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in methanol or ethanol.

Major Products:

    Oxidation: Formation of 5-[(2-Aminophenoxy)methyl]thiophene-2-carboxylic acid.

    Reduction: Formation of 5-[(2-Nitrophenoxy)methyl]thiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry:

Mechanism of Action

The mechanism of action of 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenoxy group may play a role in binding to target proteins or enzymes, while the thiophene ring can facilitate interactions with other biomolecules .

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the nitrophenoxy methyl group, making it less versatile in certain applications.

    2-Nitrophenoxyacetic acid: Similar nitrophenoxy group but lacks the thiophene ring, affecting its electronic properties and reactivity.

    5-[(2-Aminophenoxy)methyl]thiophene-2-carboxylic acid: A reduced form of the compound with an amino group instead of a nitro group, which can alter its biological activity and reactivity.

Uniqueness: 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid is unique due to the combination of the nitrophenoxy group and the thiophene ring, which imparts distinct electronic and structural properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-[(2-nitrophenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-12(15)11-6-5-8(19-11)7-18-10-4-2-1-3-9(10)13(16)17/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIPBUFLZPQQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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